Methyl 2-(2-hydroxy-5-iodophenyl)acetate
Description
Methyl 2-(2-hydroxy-5-iodophenyl)acetate is an organoiodine compound featuring a phenolic hydroxyl group at the ortho position and an iodine substituent at the para position of the phenyl ring, esterified with a methyl acetate group.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-5-iodophenyl)acetate |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 |
InChI Key |
HNNPDCJZXSLJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring and ester groups. A comparative analysis is summarized below:
Physicochemical Properties
- Sulfamoyl or hydroxyl groups (e.g., in ) improve aqueous solubility.
- Hydrogen Bonding : Analogous to Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, the ortho-hydroxyl group in the target compound likely participates in O–H⋯O hydrogen bonding, stabilizing crystal structures .
- Acidity: The para-iodo substituent is less electron-withdrawing than nitro (-NO₂), resulting in a less acidic hydroxyl group compared to the nitro analog (pKa ~10 vs. ~7) .
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